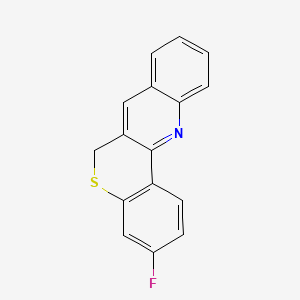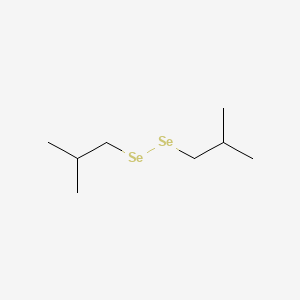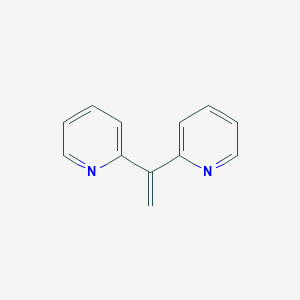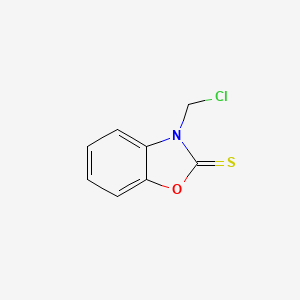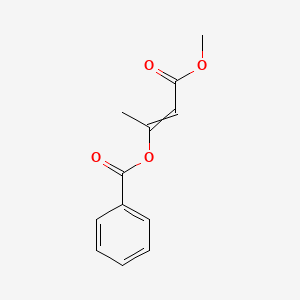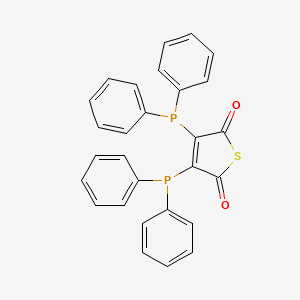
3,4-Bis(diphenylphosphanyl)thiophene-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Bis(diphenylphosphanyl)thiophene-2,5-dione is a chemical compound with the molecular formula C₂₈H₂₀O₂P₂S and a molecular weight of 482.47 g/mol This compound features a thiophene ring substituted with two diphenylphosphanyl groups at the 3 and 4 positions and two carbonyl groups at the 2 and 5 positions
Métodos De Preparación
The synthesis of 3,4-Bis(diphenylphosphanyl)thiophene-2,5-dione typically involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P₄S₁₀) as sulfurizing agents . This reaction is known as the Paal–Knorr reaction. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture from interfering with the reaction. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
3,4-Bis(diphenylphosphanyl)thiophene-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups or other reduced forms.
Substitution: The diphenylphosphanyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3,4-Bis(diphenylphosphanyl)thiophene-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which can be studied for their catalytic properties.
Biology: The compound’s ability to form stable complexes with metals makes it useful in studying metalloproteins and metalloenzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of metal-based drugs.
Mecanismo De Acción
The mechanism by which 3,4-Bis(diphenylphosphanyl)thiophene-2,5-dione exerts its effects involves its ability to coordinate with metal ions. The diphenylphosphanyl groups act as ligands, binding to metal centers and forming stable complexes. These complexes can then participate in various catalytic processes or biological interactions, depending on the metal ion and the specific application.
Comparación Con Compuestos Similares
Similar compounds to 3,4-Bis(diphenylphosphanyl)thiophene-2,5-dione include other thiophene derivatives and phosphanyl-substituted compounds. For example:
Thiophene-2,5-dione: Lacks the diphenylphosphanyl groups but shares the thiophene and carbonyl structure.
Diphenylphosphanyl-substituted benzenes: Have similar phosphanyl groups but different core structures.
The uniqueness of this compound lies in its combination of the thiophene ring with diphenylphosphanyl and carbonyl groups, which imparts distinct electronic and coordination properties .
Propiedades
Número CAS |
56641-86-2 |
|---|---|
Fórmula molecular |
C28H20O2P2S |
Peso molecular |
482.5 g/mol |
Nombre IUPAC |
3,4-bis(diphenylphosphanyl)thiophene-2,5-dione |
InChI |
InChI=1S/C28H20O2P2S/c29-27-25(31(21-13-5-1-6-14-21)22-15-7-2-8-16-22)26(28(30)33-27)32(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H |
Clave InChI |
LCQSIUPZUIFJPC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C(=O)SC3=O)P(C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


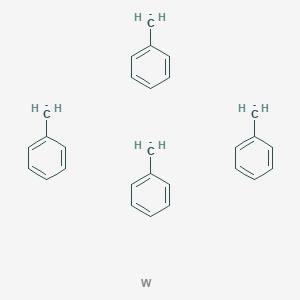
![N-[2-(4-Chlorophenoxy)phenyl]-1-fluoromethanesulfonamide](/img/structure/B14637059.png)

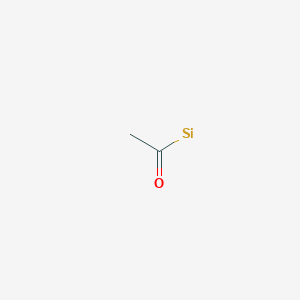
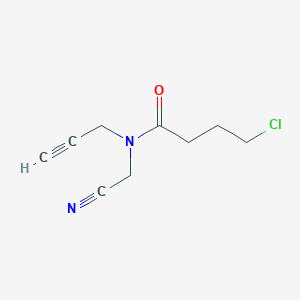
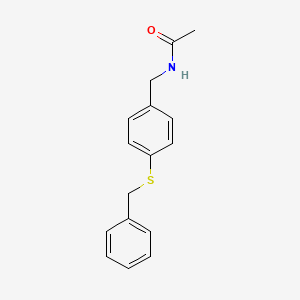
![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[3-[(phenylmethyl)thio]propyl]-](/img/structure/B14637090.png)
